

A Head-to-Head Comparison of GSK2973980A with Known DGAT Inhibitors

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Compound of Interest		
Compound Name:	GSK2973980A	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, **GSK2973980A**, with other well-characterized DGAT inhibitors. The information presented is intended to assist researchers in evaluating the potential of these compounds for metabolic disease research and therapeutic development.

Introduction to DGAT Inhibition

Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in triglyceride synthesis, catalyzing the final step of this metabolic pathway. There are two main isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and possess distinct biochemical properties and tissue expression patterns. DGAT1 is highly expressed in the small intestine and is primarily involved in the absorption of dietary fat, while DGAT2 is the predominant isoform in the liver. Inhibition of DGAT1 is a therapeutic strategy being explored for the management of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Several DGAT inhibitors have been developed, with **GSK2973980A** being a notable compound from GlaxoSmithKline.

Comparative Analysis of DGAT Inhibitors

This section provides a quantitative comparison of **GSK2973980A** with other known DGAT inhibitors, including Pradigastat (LCQ908), AZD7687, and the DGAT2-selective inhibitor PF-06424439.



Table 1: In Vitro Potency and Selectivity

Compoun d	Target	Human IC50	Selectivit y vs. DGAT2	Selectivit y vs. ACAT1	Selectivit y vs. ACAT2	Referenc e
GSK29739 80A	DGAT1	3 nM	>2900-fold	>10 μM	>10 μM	[1]
Pradigastat (LCQ908)	DGAT1	57 nM	>175-fold (>10,000 nM for DGAT2)	>10,000 nM	>10,000 nM	[2]
AZD7687	DGAT1	80 nM	>400-fold	79% inhibition at 10 μM	-	[3][4]
PF- 06424439	DGAT2	14 nM (for DGAT2)	Selective for DGAT2 (>50 μM for DGAT1)	-	-	[5]

Table 2: Preclinical In Vivo Efficacy

Compound	Animal Model	Key Findings	Reference
GSK2973980A	Diet-induced obese mice	Reduced plasma triglycerides, body weight, and food intake.	[6]
Pradigastat (LCQ908)	Dogs (oral lipid tolerance test)	Decreased serum triglyceride levels.	[7]
AZD7687	Healthy male subjects	Markedly reduced postprandial triglyceride excursion.	[8]
PF-06424439	Sucrose-fed rats	Dose-dependent reduction in plasma triglyceride levels.	[5]



Table 3: Clinical Development Status and Key

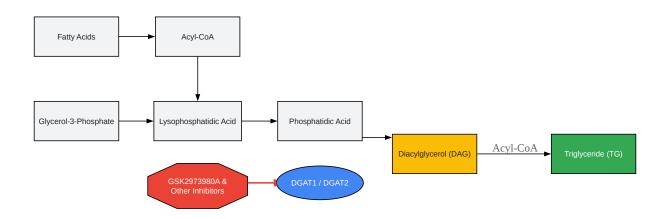
Observations

Compound	Highest Development Phase	Key Clinical Observations	Reference
GSK2973980A	Preclinical	Favorable safety profile in 7-day toxicity studies in rats and dogs.	[9]
Pradigastat (LCQ908)	Phase III (Discontinued)	Reduced fasting triglycerides in patients with familial chylomicronemia syndrome (FCS). Gastrointestinal side effects were reported.	[7][10][11][12]
AZD7687	Phase I	Dose- and diet-related gastrointestinal side effects (nausea, vomiting, diarrhea) were dose-limiting.	[8][13]
PF-06424439	Phase I	Well-tolerated safety profile in early clinical studies.	[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the triglyceride synthesis pathway, a general workflow for evaluating DGAT inhibitors, and the principle of the Cellular Thermal Shift Assay (CETSA).

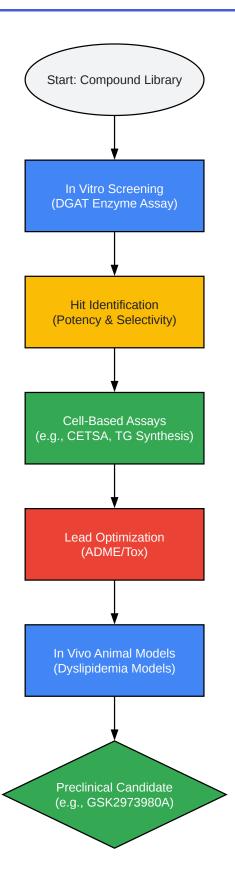




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Caption: Triglyceride synthesis pathway highlighting the role of DGAT1/2.

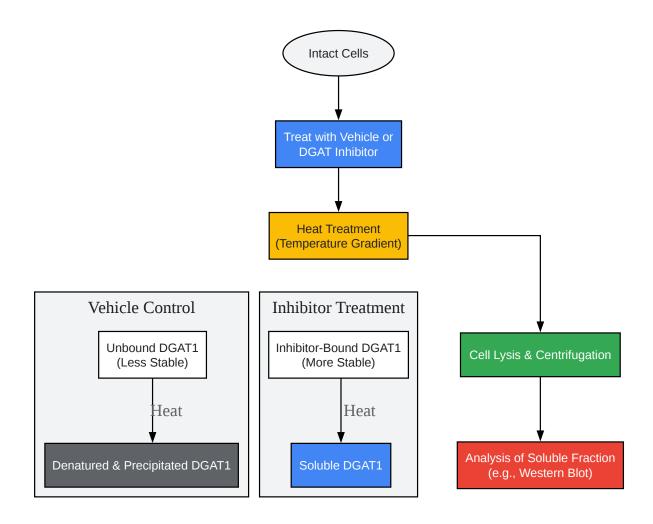




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Caption: Generalized workflow for the discovery and evaluation of DGAT inhibitors.





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Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of research findings. Below are summaries of key methodologies used in the characterization of DGAT inhibitors.

In Vitro DGAT Enzyme Activity Assay (Radiometric)

This assay measures the enzymatic activity of DGAT by quantifying the incorporation of a radiolabeled acyl-CoA into a diacylglycerol (DAG) substrate to form a triglyceride (TG).



- Enzyme Source: Microsomal fractions from cells or tissues expressing the DGAT enzyme.
- Substrates:
 - Acyl acceptor: 1,2-dioleoyl-sn-glycerol (DOG).
 - Acyl donor: [14C]oleoyl-CoA.
- Reaction Buffer: Typically contains Tris-HCl buffer (pH 7.4-8.0), MgCl2, and bovine serum albumin (BSA).
- Procedure:
 - The DGAT inhibitor (e.g., GSK2973980A) at various concentrations is pre-incubated with the enzyme source.
 - The reaction is initiated by the addition of the radiolabeled acyl-CoA.
 - The reaction is incubated at 37°C for a defined period.
 - The reaction is stopped by the addition of a solution of isopropanol/heptane/water.
 - Lipids are extracted, and the phases are separated.
 - The organic phase containing the radiolabeled TG is collected and dried.
 - The amount of radioactivity incorporated into the TG is quantified by liquid scintillation counting.
- Data Analysis: IC50 values are determined by plotting the percent inhibition of DGAT activity against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.[14]



- Cell Culture: Cells expressing the target protein (e.g., HepG2 cells for DGAT1) are cultured to a suitable confluency.
- Compound Treatment: Cells are treated with the DGAT inhibitor or vehicle for a specific duration.
- Heat Treatment: The cell suspension is divided into aliquots and heated to a range of temperatures.
- Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
- Protein Detection: The amount of soluble target protein at each temperature is quantified,
 typically by Western blotting or mass spectrometry.
- Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14]

In Vivo Models of Dyslipidemia

Animal models are crucial for evaluating the in vivo efficacy of DGAT inhibitors.

- Oral Fat Tolerance Test (OFTT):
 - Animal Model: Mice or rats are fasted overnight.
 - Procedure: A baseline blood sample is collected. The animals are then orally administered the DGAT inhibitor or vehicle, followed by an oral gavage of a lipid source (e.g., corn oil).
 - Endpoint: Blood samples are collected at various time points after the lipid challenge, and plasma triglyceride levels are measured to assess the effect of the inhibitor on postprandial lipemia.[15]
- Diet-Induced Obesity (DIO) Model:
 - Animal Model: Rodents are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and dyslipidemia.



- Procedure: The DIO animals are treated with the DGAT inhibitor or vehicle over a chronic period.
- Endpoints: Body weight, food intake, plasma lipid levels, and glucose tolerance are monitored throughout the study. At the end of the study, tissues can be collected for further analysis.[6]

Summary and Conclusion

GSK2973980A emerges as a highly potent and selective DGAT1 inhibitor with a promising preclinical profile. Its high selectivity against DGAT2 and other acyltransferases suggests a lower potential for off-target effects. Preclinical studies have demonstrated its efficacy in reducing postprandial triglycerides and promoting weight loss in rodent models.

In comparison, other DGAT1 inhibitors like Pradigastat and AZD7687 have shown clinical proof-of-concept in reducing triglyceride levels in humans. However, their clinical development has been hampered by gastrointestinal side effects, which appear to be a class-wide issue for potent DGAT1 inhibitors. The development of the DGAT2-selective inhibitor PF-06424439 represents an alternative approach, targeting the hepatic contribution to triglyceride synthesis.

The comprehensive data presented in this guide, including comparative potency, in vivo efficacy, and detailed experimental methodologies, provides a valuable resource for researchers in the field of metabolic diseases. The distinct profiles of these inhibitors underscore the importance of isoform selectivity and the ongoing need to balance efficacy with tolerability in the development of novel therapeutics targeting triglyceride metabolism.

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Validation & Comparative

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